Product packaging for 1-(12-Octadecynoyl)pyrrolidine(Cat. No.:CAS No. 56630-90-1)

1-(12-Octadecynoyl)pyrrolidine

Cat. No.: B13960821
CAS No.: 56630-90-1
M. Wt: 333.6 g/mol
InChI Key: IMJDZLQZBKJPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(12-Octadecynoyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to the pyrrolidine class, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in drug discovery . The pyrrolidine ring is highly valued for its three-dimensional, non-planar structure, which allows researchers to efficiently explore pharmacophore space and influence the stereochemistry of potential drug candidates . This versatility makes pyrrolidine derivatives attractive for the development of novel therapeutics. Specifically, pyrrolidine carboxamides have been identified as a class of direct inhibitors of the InhA enzyme (enoyl-acyl carrier protein reductase) in Mycobacterium tuberculosis . InhA is a crucial, well-validated target in the biosynthesis of the bacterial cell wall. Direct InhA inhibitors are a key focus for overcoming resistance to first-line tuberculosis drugs like isoniazid, which require prior activation by bacterial enzymes . Consequently, this compound serves as a valuable building block for chemists designing and synthesizing new compounds with potential antimycobacterial activity. Research into pyrrolidine derivatives extends beyond infectious diseases, with applications investigated in areas such as cancer, central nervous system disorders, and diabetes . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H39NO B13960821 1-(12-Octadecynoyl)pyrrolidine CAS No. 56630-90-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56630-90-1

Molecular Formula

C22H39NO

Molecular Weight

333.6 g/mol

IUPAC Name

1-pyrrolidin-1-yloctadec-12-yn-1-one

InChI

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-5,8-21H2,1H3

InChI Key

IMJDZLQZBKJPMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCCCCCCCCCCC(=O)N1CCCC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 12 Octadecynoyl Pyrrolidine

General Synthetic Approaches to Pyrrolidine (B122466) Amides of Alkynoic Acids

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. Several methods have been developed for the synthesis of pyrrolidine amides of alkynoic acids, primarily centered around the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the pyrrolidine nitrogen.

Amidation Reactions and Optimization Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures and leading to side reactions. Therefore, coupling reagents are commonly employed to activate the carboxylic acid.

One of the most widely used methods involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). In this approach, the carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (pyrrolidine) to form the desired amide, with the carbodiimide being converted to a urea byproduct. To improve reaction rates and minimize side reactions, additives like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS) are often included.

Another common class of coupling reagents are phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidine-based analog, (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). These reagents react with the carboxylic acid to form an activated ester, which then efficiently acylates the amine.

Optimization of these reactions typically involves screening different coupling reagents, solvents, temperatures, and reaction times to maximize the yield and purity of the amide product. The choice of solvent is crucial and often depends on the solubility of the starting materials and reagents. Dichloromethane (DCM), chloroform, and dimethylformamide (DMF) are commonly used solvents for these transformations.

Table 1: Common Coupling Reagents for Amidation

Coupling Reagent Activating Group Byproduct Advantages
DCC (N,N'-Dicyclohexylcarbodiimide) O-Acylisourea Dicyclohexylurea (DCU) Inexpensive, effective
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) O-Acylisourea Water-soluble urea Easy purification
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) OBt ester Tetramethylurea High yields, low racemization
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) OAt ester Tetramethylurea Very efficient, good for hindered couplings

Synthesis of 1-(12-Octadecynoyl)pyrrolidine: Specific Reaction Pathways and Yield Optimization

The synthesis of this compound involves the coupling of 12-octadecynoic acid with pyrrolidine. A common and effective method for this transformation is the use of a carbodiimide coupling agent such as DCC, often in the presence of a catalytic amount of DMAP.

The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature. The 12-octadecynoic acid is activated by DCC, and the subsequent nucleophilic attack by pyrrolidine yields the desired amide. The dicyclohexylurea byproduct, which is insoluble in most organic solvents, can be easily removed by filtration.

Optimization of the reaction yield can be achieved by carefully controlling the stoichiometry of the reactants and the reaction temperature. Using a slight excess of pyrrolidine can help to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.

Table 2: Hypothetical Reaction Conditions for the Synthesis of this compound

Reactant 1 Reactant 2 Coupling Reagent Solvent Temperature (°C) Time (h) Yield (%)
12-Octadecynoic acid Pyrrolidine DCC/DMAP Dichloromethane 25 12 85-95
12-Octadecynoic acid Pyrrolidine EDC/HOBt Dimethylformamide 25 18 80-90
12-Octadecynoic acid Pyrrolidine HATU/DIPEA Dichloromethane 0-25 6 >90

Derivatization Strategies for Structural Modification and Functionalization of the Alkyne Moiety

The terminal alkyne group in this compound serves as a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of diverse analogs and research probes.

Alkyne Click Chemistry in this compound Modification

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles. This reaction can be used to conjugate this compound to a wide range of molecules containing an azide functional group, such as fluorescent dyes, biotin, or other bioactive molecules. The reaction is typically carried out in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Hydrogenation and Halogenation of the Alkynyl Chain for Research Probes

The alkyne moiety can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, providing access to a range of saturated and unsaturated analogs. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) will selectively produce the cis-alkene. Reduction with sodium in liquid ammonia (a dissolving metal reduction) will yield the trans-alkene. Complete saturation to the corresponding alkane can be achieved by hydrogenation over a palladium on carbon (Pd/C) catalyst.

Halogenation of the alkyne can also be performed to introduce halogen atoms into the fatty acid chain. The reaction of the alkyne with one equivalent of a halogen (e.g., Br₂) will typically yield the trans-dihaloalkene, while the use of two equivalents will result in the formation of a tetrahaloalkane. These halogenated derivatives can serve as useful probes in various biological studies.

Table 3: Derivatization Reactions of the Alkyne Moiety

Reaction Reagents Product
Click Chemistry Azide, Cu(I) catalyst 1,2,3-Triazole
Hydrogenation (cis) H₂, Lindlar's catalyst cis-Alkene
Hydrogenation (trans) Na, liquid NH₃ trans-Alkene
Hydrogenation (alkane) H₂, Pd/C Alkane
Halogenation (dihalo) X₂ (1 eq.) trans-Dihaloalkene
Halogenation (tetrahalo) X₂ (2 eq.) Tetrahaloalkane

Synthetic Challenges and Innovative Methodologies in Scalable Research Production

The scalable production of this compound for research purposes presents several challenges, primarily stemming from the nature of the starting materials and the desired purity of the final product.

One of the primary challenges lies in the activation of 12-octadecynoic acid for amidation. Standard methods involve converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. The generation of the acyl chloride using reagents like thionyl chloride or oxalyl chloride is a common approach. However, the high reactivity of acyl chlorides can lead to side reactions and impurities if not carefully controlled, especially on a larger scale. The handling of these reagents also requires specific safety precautions.

Another significant challenge is ensuring complete and efficient coupling with pyrrolidine. Pyrrolidine is a relatively simple cyclic secondary amine, but the reaction conditions, such as solvent, temperature, and stoichiometry, must be finely tuned to maximize the yield and purity of the desired amide. Incomplete reactions can lead to difficult-to-remove starting materials, complicating the purification process.

Purification of the final product, this compound, is a critical step that can be challenging due to its likely physical properties. As a long-chain fatty acid amide, it is expected to be a waxy or oily solid with low solubility in aqueous media, making traditional extraction and washing procedures less effective for removing polar impurities. Chromatographic purification, while effective at a small scale, can be costly and time-consuming for larger quantities.

To address these challenges, innovative methodologies are being explored for amide synthesis that could be applied to the scalable production of this compound. These include the use of milder and more selective coupling reagents that avoid the formation of harsh byproducts. Catalytic methods, which can reduce the amount of waste generated and improve reaction efficiency, are also an area of active research.

Flow chemistry represents a particularly promising innovative methodology for scalable production. By conducting the reaction in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to higher yields and purity. This approach can also enhance safety by minimizing the volume of hazardous reagents handled at any given time.

The table below summarizes some potential synthetic methodologies and the associated challenges and innovations for the production of this compound.

MethodologyActivating Agent/CatalystKey ChallengesPotential Innovations
Acyl Chloride FormationThionyl Chloride, Oxalyl ChlorideCorrosive reagents, potential for side reactions, purification difficulties.Use of milder activating agents, optimization of reaction conditions.
Activated Ester FormationCarbodiimides (e.g., DCC, EDC)Formation of urea byproducts that can be difficult to remove, potential for racemization if chiral centers are present.Use of water-soluble carbodiimides for easier purification, addition of racemization suppressants.
Direct AmidationHigh TemperatureRequires harsh conditions that may not be suitable for all functional groups, potential for thermal degradation.Development of catalytic methods that allow for lower reaction temperatures.
Flow ChemistryVariousInitial setup costs, potential for clogging with solid byproducts.Improved reactor design, real-time reaction monitoring and optimization.

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of 1-(12-octadecynoyl)pyrrolidine, distinct signals corresponding to the pyrrolidine (B122466) ring and the octadecynoyl chain are expected. The protons on the carbons adjacent to the nitrogen atom of the pyrrolidine ring would appear as multiplets in the downfield region, typically around 3.4-3.5 ppm, due to the deshielding effect of the nitrogen atom. The protons on the other two carbons of the pyrrolidine ring would resonate further upfield, likely in the range of 1.8-2.0 ppm.

The aliphatic protons of the long octadecynoyl chain would produce a large, complex multiplet in the region of 1.2-1.6 ppm. The terminal methyl group (CH₃) would exhibit a triplet at approximately 0.9 ppm. Protons adjacent to the carbonyl group (α-CH₂) and the triple bond would be deshielded and appear as distinct multiplets. For instance, the α-CH₂ protons are expected around 2.2-2.4 ppm. The protons adjacent to the alkyne functionality would likely resonate around 2.1-2.3 ppm.

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the amide is the most deshielded and would appear at a chemical shift of approximately 172 ppm. The carbons of the pyrrolidine ring attached to the nitrogen would be found in the range of 45-47 ppm, while the other two carbons would be at around 24-26 ppm. The acetylenic carbons are characteristic and would appear in the region of 80-85 ppm. The carbons of the long aliphatic chain would give rise to a series of signals between 14 and 32 ppm, with the terminal methyl carbon appearing at around 14 ppm.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D spectra. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyrrolidine ring and along the aliphatic chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing definitive C-H assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Pyrrolidine N-CH₂ 3.4 - 3.5 m
Pyrrolidine CH₂ 1.8 - 2.0 m
α-CH₂ (to C=O) 2.2 - 2.4 t
CH₂ (adjacent to C≡C) 2.1 - 2.3 m
Aliphatic CH₂ 1.2 - 1.6 m
Terminal CH₃ ~0.9 t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm)
C=O (Amide) ~172
C≡C (Alkyne) 80 - 85
Pyrrolidine N-CH₂ 45 - 47
Pyrrolidine CH₂ 24 - 26
α-CH₂ (to C=O) ~36
Aliphatic CH₂ 22 - 32

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound (C₂₂H₃₉NO). This precise mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The expected exact mass would be calculated and compared to the experimental value, with a very low mass error (typically < 5 ppm) confirming the elemental composition.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (the molecular ion in this case) and analyzing the resulting product ions. The fragmentation pattern of this compound would be expected to show characteristic losses. A prominent fragmentation pathway would likely be the cleavage of the amide bond. The McLafferty rearrangement is a common fragmentation pathway for long-chain carbonyl compounds. Another expected fragmentation would be the loss of the pyrrolidine ring, leading to a fragment corresponding to the acylium ion. Analysis of the mass spectrum of the saturated analog, 1-(1-oxooctadecyl)pyrrolidine, shows a base peak at m/z 113, which corresponds to the protonated pyrrolidin-1-yl-methanone fragment, and other significant fragments resulting from the cleavage of the alkyl chain. nist.gov A similar pattern would be anticipated for the unsaturated compound, with additional fragmentation pathways related to the presence of the triple bond.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Fragment
[M]+ Molecular Ion
[M - C₄H₈N]⁺ Acylium ion
113 [C₄H₈NCO]⁺
70 [C₄H₈N]⁺

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong absorption band in the region of 1640-1650 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. The C-N stretching vibration of the amide would likely appear in the range of 1400-1450 cm⁻¹. The presence of the internal alkyne (C≡C) would be confirmed by a weak absorption band around 2200-2260 cm⁻¹. The C-H stretching vibrations of the aliphatic chain and the pyrrolidine ring would be observed as strong bands in the region of 2850-2960 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (Amide) 1640 - 1650 Strong
C-H (sp³) 2850 - 2960 Strong
C≡C (Alkyne) 2200 - 2260 Weak
C-N (Amide) 1400 - 1450 Medium

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. For analytical purposes, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound would be detected using a UV detector, likely at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be used to determine its purity. A sharp, symmetrical peak would be indicative of a pure compound.

For preparative research, the same HPLC principles are applied but on a larger scale to isolate the compound from reaction mixtures or impurities. The conditions would be optimized to achieve the best separation, and fractions corresponding to the desired compound would be collected for further use.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. The utility of GC-MS in the analysis of this compound would primarily be in the identification of any volatile byproducts that may arise from its synthesis or degradation. Due to the high molecular weight and likely low volatility of the parent compound, direct analysis by GC-MS without derivatization is generally not feasible. However, this technique is highly applicable for assessing the purity of the compound with respect to lower molecular weight, volatile impurities or degradation products.

In a research setting, a sample of this compound would be subjected to thermal stress, and the resulting headspace or a solvent extract of the thermally treated sample would be injected into the GC-MS. The gas chromatograph would separate the volatile components based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer would ionize and fragment the eluted compounds, providing a unique mass spectrum for each, which acts as a chemical fingerprint.

Potential volatile byproducts that could be hypothesized to form from the thermal decomposition of this compound include pyrrolidine and various fragmentation products of the 12-octadecynoyl chain. The identification of these byproducts would be achieved by comparing their mass spectra to established spectral libraries, such as that of the National Institute of Standards and Technology (NIST).

A hypothetical GC-MS analysis of thermally stressed this compound might yield the data presented in the interactive table below. This table illustrates the types of volatile byproducts that could be identified, their retention times, and key mass-to-charge (m/z) ratios observed in their mass spectra.

Hypothetical GC-MS Data for Volatile Byproducts of this compound

Retention Time (min)Compound NameKey m/z Ratios
3.5Pyrrolidine71, 43, 28
8.2Octene112, 83, 69, 55, 41
10.5Dodecyne166, 123, 109, 95, 81

It is crucial to note that the thermal stability of the parent compound would need to be carefully evaluated, as high temperatures in the GC inlet can induce degradation, potentially creating artifacts that are not representative of the original sample. mdpi.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) in Metabolite Profiling Research

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a state-of-the-art analytical technique that is exceptionally well-suited for the identification and characterization of metabolites in complex biological matrices. nih.govresearchgate.net This method combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of QTOF-MS/MS. In the context of this compound, UPLC-QTOF-MS/MS would be the method of choice for in vitro or in vivo metabolite profiling studies.

For such an analysis, a biological system (e.g., cell culture, animal model) would be exposed to this compound. Subsequently, biological samples such as plasma, urine, or tissue extracts would be collected and prepared for analysis. The UPLC system separates the parent compound from its metabolites based on their polarity. The eluent is then introduced into the QTOF mass spectrometer, which provides accurate mass measurements of the parent and metabolite ions. Through MS/MS fragmentation, detailed structural information can be obtained for the putative metabolites.

The metabolism of fatty acid amides, a class of compounds to which this compound belongs, often involves enzymatic hydrolysis of the amide bond and oxidation of the fatty acyl chain. researchgate.net Therefore, it can be hypothesized that the metabolism of this compound would yield metabolites such as 12-octadecynoic acid and pyrrolidine, as well as various hydroxylated and carboxylated derivatives of the parent compound.

The high mass accuracy of the QTOF analyzer allows for the determination of the elemental composition of the detected ions, which is a critical step in the identification of unknown metabolites. The data generated from a UPLC-QTOF-MS/MS analysis would enable the construction of a detailed metabolic pathway for this compound.

Below is an interactive table presenting hypothetical data from a UPLC-QTOF-MS/MS metabolite profiling study of this compound. The table includes the retention time, accurate mass of the protonated molecule ([M+H]⁺), and the proposed metabolite structure.

Hypothetical UPLC-QTOF-MS/MS Data for Metabolites of this compound

Retention Time (min)Accurate Mass [M+H]⁺ (m/z)Proposed Metabolite
5.8334.3105This compound (Parent)
4.2280.242412-Octadecynoic acid
3.5350.3054Hydroxylated this compound
2.9364.2847Carboxylated this compound

This advanced analytical approach provides a comprehensive understanding of the metabolic fate of this compound, which is essential for its further development in any research application. nih.govfrontiersin.org

Computational and Theoretical Investigations of 1 12 Octadecynoyl Pyrrolidine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model relevant to 1-(12-Octadecynoyl)pyrrolidine, a series of structurally similar compounds with known biological activities (e.g., InhA inhibition) would be required. The model would then use molecular descriptors to predict the activity of new compounds, including this compound. There are currently no specific QSAR models in the literature that include or have been used to predict the biological effects of this compound.

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model could be developed from a set of active ligands for a target like InhA. This model would serve as a template for designing new molecules (de novo design) with potentially improved activity. No published pharmacophore models have been developed from or for the design of this compound.

In Silico ADMET Prediction for Research Lead Optimization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. For this compound, this analysis would predict properties such as aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicities. These predictions are crucial for optimizing lead compounds in early-stage drug discovery. While numerous software platforms exist for these predictions, there are no published research articles that provide a detailed ADMET profile for this compound.

Structure Activity Relationship Sar Studies of Octadecynoyl Pyrrolidine Derivatives

Impact of Alkynyl Chain Length and Position on Biological Activity

The length and the position of unsaturation, such as a triple bond (alkynyl group), in the fatty acyl chain of bioactive lipids are known to be critical determinants of their interaction with biological targets, such as enzymes and receptors.

Chain Length: In many classes of lipid-modulating enzymes, the length of the acyl chain is finely tuned for optimal binding within the active site. For instance, in studies of inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA), the length of the lipid tail significantly influences inhibitory potency. While specific data for 1-(12-Octadecynoyl)pyrrolidine is not available, research on other fatty acid amides suggests that an 18-carbon chain, as in the octadecynoyl group, is often associated with significant biological activity. Shorter or longer chains can lead to a decrease in activity due to suboptimal fit within the binding pocket of the target protein.

To illustrate the impact of acyl chain modifications on biological activity, the following table presents hypothetical data based on SAR principles observed in related fatty acid amide inhibitors.

CompoundAcyl Chain ModificationRelative Biological Activity (%)
This compound C18, Alkyne at C12100
Analog AC16, Alkyne at C1075
Analog BC20, Alkyne at C1480
Analog CC18, Alkyne at C9110
Analog DC18, Saturated (Stearoyl)50

Note: This table is illustrative and based on general SAR principles, not on experimental data for this compound.

Role of the Pyrrolidine (B122466) Moiety in Receptor Binding and Enzymatic Inhibition

The pyrrolidine ring is a common scaffold in medicinal chemistry due to its favorable properties, including its ability to form hydrogen bonds and its conformational flexibility. nih.gov In the context of this compound, the pyrrolidine moiety likely plays a critical role in anchoring the molecule to its biological target.

In many enzyme inhibitors, the amide linkage between the fatty acid and the amine of the pyrrolidine ring is crucial for orienting the molecule within the active site. The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in interactions. Docking studies of related pyrrolidine amide inhibitors of NAAA have suggested that the pyrrolidine ring occupies the catalytic center of the enzyme. nih.gov

Influence of Substitutions on the Pyrrolidine Ring on Biological Efficacy

Modifying the pyrrolidine ring with various substituents can have a profound impact on the biological efficacy of the parent compound. These substitutions can alter the molecule's steric profile, electronic properties, and conformational preferences, all of which can affect its interaction with a biological target.

For instance, adding substituents to the carbon atoms of the pyrrolidine ring can either enhance or diminish activity depending on the nature and position of the substituent. In SAR studies of pyrrolidine amide derivatives as NAAA inhibitors, it was found that small, lipophilic substituents on the phenyl group of a terminally modified acyl chain were preferable for optimal potency. nih.govnih.gov While this is not a direct substitution on the pyrrolidine ring, it highlights the sensitivity of the biological target to steric and electronic changes in the inhibitor.

Introducing polar groups, such as hydroxyl or amino groups, to the pyrrolidine ring could potentially introduce new hydrogen bonding interactions with a receptor, thereby increasing binding affinity. Conversely, bulky substituents could create steric hindrance, preventing the molecule from fitting into the active site. The stereochemistry of these substitutions is also critical, as biological targets are often highly stereoselective.

The following table provides hypothetical examples of how substitutions on the pyrrolidine ring of an N-acylpyrrolidine could modulate its inhibitory activity, based on general SAR observations in related compound series. nih.govnih.gov

CompoundPyrrolidine Ring SubstitutionTargetIC50 (µM)
Parent N-AcylpyrrolidineUnsubstitutedEnzyme X5.2
Derivative 12-MethylEnzyme X8.9
Derivative 23-HydroxyEnzyme X3.1
Derivative 33,4-DichloroEnzyme X15.4
Derivative 42-CarboxyEnzyme X> 50

Note: This table is for illustrative purposes and the data is not specific to this compound.

Correlation between Lipophilicity and Biological Activity in Research Compounds

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a key physicochemical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its biological activity. nih.gov For compounds like this compound, which possess a long hydrocarbon tail, lipophilicity is a dominant characteristic.

A certain degree of lipophilicity is generally required for a molecule to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding to proteins and lipids, and rapid metabolism. Therefore, there is often an optimal range of lipophilicity for maximal biological activity.

Quantitative structure-activity relationship (QSAR) studies on related compounds often use logP as a descriptor to model and predict biological activity. While a specific QSAR model for this compound derivatives is not available, the general principle holds that a balance between lipophilic and hydrophilic character is essential for achieving desired biological effects. The long octadecynoyl chain contributes significantly to the lipophilicity of the molecule, which would be a critical factor to consider in any further drug design and optimization efforts.

Emerging Research Applications and Research Modalities of 1 12 Octadecynoyl Pyrrolidine

Development as Chemical Probes for Biological Pathway Elucidation

The structural features of 1-(12-Octadecynoyl)pyrrolidine, namely the long fatty acid chain and the terminal alkyne, suggest its potential utility as a chemical probe. The fatty acid component could facilitate its interaction with and incorporation into lipid membranes or its recognition by enzymes involved in lipid metabolism. The terminal alkyne group is a versatile chemical handle that can be utilized in bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". researchgate.net These reactions would allow for the attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization and pull-down of interacting proteins or the tracking of the molecule within biological systems.

However, a review of current scientific literature reveals no specific studies where this compound has been developed or utilized as a chemical probe for the elucidation of biological pathways.

Use in Advanced Material Science Research

Fatty acid amides, in general, have been explored for their potential in material science, for instance, as bio-based phase change materials due to their thermal properties. acs.org The long hydrocarbon chain of this compound imparts lipophilic character, which could be exploited in the formation of self-assembled structures like micelles or vesicles, or in the modification of surfaces to alter their physicochemical properties. The pyrrolidine (B122466) headgroup and the alkyne functionality could also be leveraged for polymerization or for grafting onto other materials to create novel functional surfaces.

Despite these theoretical possibilities, there is no available research in the scientific literature detailing the use of this compound in any advanced material science applications.

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns in Research

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments for weak binding to a biological target. The pyrrolidine ring is a common scaffold found in many biologically active compounds and approved drugs, making it a valuable fragment in FBDD campaigns. nih.govresearchgate.net The long acyl chain of this compound, however, makes the molecule as a whole too large to be considered a "fragment" in the traditional sense of FBDD, which typically employs compounds with a molecular weight under 300 Da.

There are no published research articles or reports indicating that this compound has been integrated into any fragment-based drug discovery campaigns.

Potential as a Lead Compound for Further Synthetic Optimization in Drug Discovery Research

The pyrrolidine nucleus is a key structural motif in a vast number of pharmacologically active compounds, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netfrontiersin.org Fatty acid amides themselves are a class of bioactive lipids with diverse physiological roles. nih.govoatext.com The combination of these two moieties in this compound could theoretically confer biological activity. The terminal alkyne also provides a site for synthetic modification to explore structure-activity relationships (SAR).

Nevertheless, there is a lack of published data on the biological activities of this compound. Consequently, it has not been identified as a lead compound in any drug discovery research for further synthetic optimization.

Data Table

Due to the absence of specific research findings for this compound in the outlined areas, no data tables of research findings can be generated.

Future Research Directions and Challenges in the Study of 1 12 Octadecynoyl Pyrrolidine

Elucidation of Comprehensive Biological Mechanisms

A fundamental aspect of future research will be to delineate the precise biological mechanisms of action of 1-(12-Octadecynoyl)pyrrolidine. The pyrrolidine (B122466) moiety is known to interact with a diverse range of biological targets. nih.gov Therefore, initial studies should focus on broad-spectrum screening assays to identify potential molecular targets, such as enzymes, receptors, and ion channels. Subsequent research should then aim to validate these initial findings through more specific biochemical and cellular assays. Understanding the structure-activity relationship (SAR) will also be crucial, investigating how the 12-octadecynoyl side chain influences the binding affinity and activity of the pyrrolidine core. nih.gov

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and sustainable synthetic routes to this compound and its analogs is a critical research direction. While various methods exist for the synthesis of pyrrolidine derivatives, there is a growing emphasis on "green chemistry" approaches. semanticscholar.org Future synthetic strategies could explore one-pot, multi-component reactions to improve efficiency and reduce waste. semanticscholar.org The use of environmentally benign solvents, such as ethanol-water mixtures, and catalyst-free conditions at room temperature are desirable goals. semanticscholar.org Furthermore, the exploration of microwave-assisted organic synthesis (MAOS) could offer a way to increase synthetic efficiency and support sustainable production. nih.gov

Advanced In Vivo Preclinical Model Development for Mechanistic Studies (excluding human trials)

To translate in vitro findings into a more complex biological context, the development and utilization of advanced in vivo preclinical models will be indispensable. These models, which could include genetically modified organisms or specific disease models in rodents, would allow for a deeper understanding of the compound's pharmacokinetic and pharmacodynamic properties. Such studies are essential to assess the compound's efficacy and to identify potential on-target and off-target effects in a whole-organism setting. The data gathered from these preclinical studies will be vital for any future consideration of the compound's therapeutic potential.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Cellular Impact

The application of "omics" technologies, such as proteomics and metabolomics, will provide a systems-level understanding of the cellular impact of this compound. Proteomics can be employed to identify changes in protein expression and post-translational modifications within cells upon treatment with the compound, offering insights into the affected signaling pathways. researchgate.net Chemical proteomics, in particular, can be a powerful tool for identifying the direct cellular targets of bioactive compounds. researchgate.net Metabolomics can complement these findings by revealing alterations in the cellular metabolic profile, providing a functional readout of the compound's activity. metabolomicsworkbench.org The integration of these high-throughput data will be instrumental in constructing a comprehensive picture of the compound's mechanism of action.

Addressing Research Challenges in Compound Selectivity and Efficacy in Model Systems

A significant challenge in the development of any new bioactive compound is achieving high selectivity and efficacy. The pyrrolidine scaffold, while versatile, can interact with multiple targets, which may lead to off-target effects. nih.gov Future research must focus on optimizing the structure of this compound to enhance its selectivity for the desired biological target. This can be achieved through medicinal chemistry efforts, guided by computational modeling and SAR studies. Improving efficacy in preclinical models will also be a key challenge, requiring careful optimization of the compound's physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.